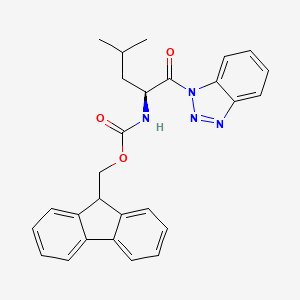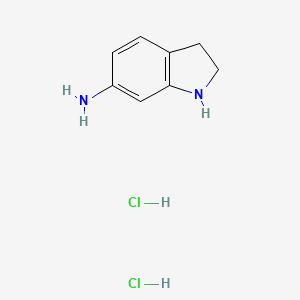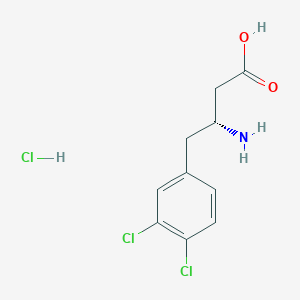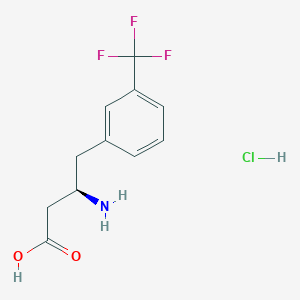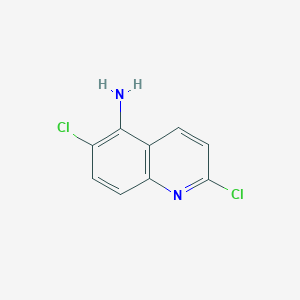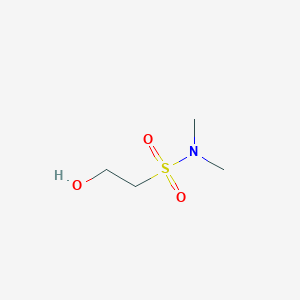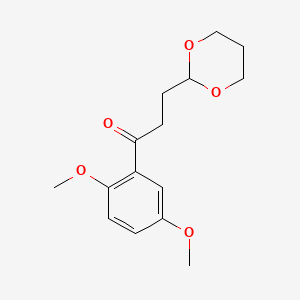
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" has not been directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been synthesized and analyzed. For instance, the synthesis of electroactive phenol-based polymers and oligomerization of thiophene-based compounds have been explored, which may offer insights into the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the reaction of dione and aminophenol to create a monomer that can be polymerized electrochemically , and flash vacuum pyrolysis (FVP) to produce oligomers from thiophene derivatives . These methods suggest that the synthesis of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" could potentially involve similar techniques, possibly starting from a dioxane derivative and a methoxy-substituted propiophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy . These analytical methods could be applied to determine the structure of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" as well, ensuring the correct placement of functional groups and overall molecular architecture.
Chemical Reactions Analysis
The related compounds exhibit a range of reactivity, with some being polymerizable under certain conditions , while others do not homopolymerize or copolymerize with vinyl monomers . This suggests that "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" may also show selective reactivity, potentially engaging in specific chemical reactions based on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like TG–DTA, DSC, GPC, solubility tests, and electrical conductivity measurements . These properties are crucial for understanding the behavior of "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" in various environments and could predict its potential applications in materials science or organic electronics. The fluorescence of related compounds has also been measured, which could imply that the compound of interest may exhibit fluorescence properties in different solvents .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
T. Yokoyama's work demonstrates the intricacies of acidolysis in lignin model compounds, highlighting the importance of understanding the mechanisms of chemical transformations in aqueous 1,4-dioxane systems. This research provides a foundation for further studies on similar compounds, including 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and their potential applications in lignin breakdown or modification processes, which are crucial for biomass conversion technologies (Yokoyama, 2015).
Pharmacological and Environmental Impacts
The research on related compounds such as bisphenol A (BPA) and its derivatives, including studies by Huang et al. and Provvisiero et al., offers insights into the environmental presence and potential health impacts of synthetic chemicals. These studies examine the endocrine-disrupting potentials and associations with metabolic disorders like type 2 diabetes mellitus, providing a context for assessing the safety and environmental impact of related chemical compounds (Huang et al., 2012); (Provvisiero et al., 2016).
Potential Therapeutic Applications
Polyphenolic compounds, including chlorogenic acid and ellagic acid, as discussed by Santana-Gálvez et al. and Shakeri et al., illustrate the broad spectrum of biological activities exhibited by phenolic compounds, ranging from antioxidant and anti-inflammatory to antidiabetic and anticancer properties. This underscores the potential of structurally related compounds, such as 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, for drug development and therapeutic applications (Santana-Gálvez et al., 2017); (Shakeri et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-42-1 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

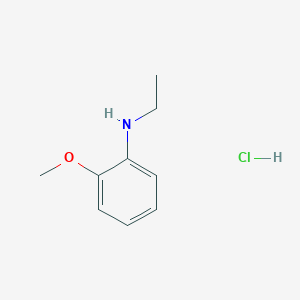
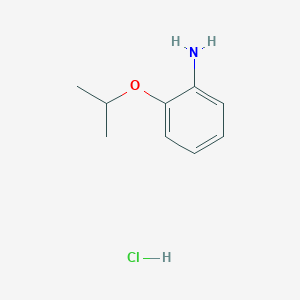
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
